Weak CYP2D6 Inhibition Profile: A Strategic Advantage for Chemical Probe Development
The compound demonstrates a distinct, weak inhibitory activity against human recombinant Cytochrome P450 2D6 (CYP2D6), a key drug-metabolizing enzyme, with a reported IC50 of 3.4 µM (3,400 nM) [1]. This quantitative profile is significantly weaker than many drug-like molecules and is a critical consideration when selecting building blocks for chemical probe development, where avoiding CYP2D6 inhibition is often a key design goal to minimize drug-drug interaction liabilities.
| Evidence Dimension | Inhibition of human recombinant CYP2D6 |
|---|---|
| Target Compound Data | IC50 = 3.4 µM (3,400 nM) |
| Comparator Or Baseline | Baseline for typical drug-like CYP2D6 inhibitors is often in the nanomolar range (< 1 µM). |
| Quantified Difference | This compound exhibits micromolar-level inhibition, classifying it as a weak CYP2D6 inhibitor compared to common nanomolar-potent inhibitors. |
| Conditions | In vitro biochemical assay measuring degradation of 7-methoxy-4-(aminomethyl)-coumarin by recombinant human CYP2D6. |
Why This Matters
The specific weak inhibition of CYP2D6 makes this a strategically advantageous building block for medicinal chemists aiming to synthesize lead compounds with minimized drug-drug interaction risks.
- [1] BindingDB. BDBM50428602 / CHEMBL2338406. IC50 Data for CYP2D6 Inhibition. View Source
